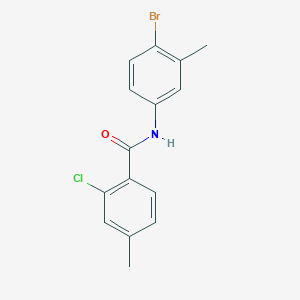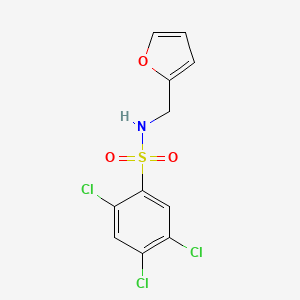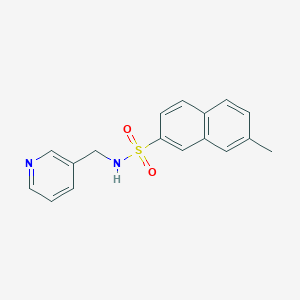
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, also known as DMBMIB, is a benzimidazole derivative that has been extensively studied for its potential use in scientific research. DMBMIB is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, and its inhibition has been suggested as a potential therapeutic strategy. This compound has been shown to inhibit CK2 activity by binding to the ATP binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis. In addition, this compound has been shown to induce apoptosis in cancer cells, and has been suggested as a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of results. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential adjuvant therapy for cancer treatment. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. This compound has been shown to have anti-inflammatory properties, and may be a valuable tool for studying the role of CK2 in the inflammatory response. Finally, there is a need for further studies to investigate the off-target effects of this compound, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective inhibitor of CK2 that has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and anti-inflammatory properties. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes. Further studies are needed to investigate its potential as a therapeutic agent for cancer treatment and autoimmune diseases, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.
合成法
The synthesis of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been described in various research articles. The most commonly used method involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form the Schiff base, which is then reacted with 2-aminobenzimidazole in the presence of acetic acid to yield this compound. The purity of the compound can be increased by recrystallization from ethanol or ethyl acetate.
科学的研究の応用
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2 in various cell lines, including cancer cells, and has been suggested as a potential therapeutic target for cancer treatment. This compound has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-14-9-5-4-8-13(14)19-17(20)18-11-12-7-6-10-15(21-2)16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXCKFEZWUXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)

![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)